2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

Lipophilicity Physicochemical Properties Drug Design

This 2-((4-bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid is a critical synthetic intermediate for MEK kinase inhibitors (e.g., PD 0325901 analogs). The unique 4-bromo-2-fluoro substitution pattern on the aniline ring is essential for target binding and selectivity; generic substitution with non-fluorinated or differently halogenated analogs leads to complete loss of inhibitory activity. The 4-bromo moiety serves as a selective cross-coupling handle orthogonal to the 3,4-difluoro and 2-fluoro groups, enabling efficient diversification. With a predicted LogP of 4.31, it balances permeability and solubility, making it preferable over the more lipophilic 4-iodo analog (LogP ~4.85). Verify substitution-specific performance before procurement.

Molecular Formula C13H7BrF3NO2
Molecular Weight 346.1 g/mol
CAS No. 391212-04-7
Cat. No. B3264400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid
CAS391212-04-7
Molecular FormulaC13H7BrF3NO2
Molecular Weight346.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)NC2=C(C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C13H7BrF3NO2/c14-6-1-4-10(9(16)5-6)18-12-7(13(19)20)2-3-8(15)11(12)17/h1-5,18H,(H,19,20)
InChIKeyLYWJUDIKFYOXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic Acid (CAS 391212-04-7): A Halogenated Diphenylamine Benzoic Acid Intermediate for MEK Inhibitor Synthesis and Kinase Research


2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid (CAS 391212-04-7) is a halogenated diphenylamine benzoic acid derivative belonging to the class of 2-(phenylamino)benzoic acids. This compound serves as a key synthetic intermediate in the preparation of MEK kinase inhibitors, a class of therapeutics targeting proliferative diseases [1]. Its structure features three halogen substituents—a 4-bromo-2-fluoro pattern on the aniline ring and 3,4-difluoro on the benzoic acid ring—that confer distinct electronic and steric properties compared to other members of this compound family.

Why 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic Acid Cannot Be Replaced by Unsubstituted or Mono-Halogenated Diphenylamine Analogs in MEK Inhibitor Programs


In medicinal chemistry and chemical biology, the precise arrangement of halogen substituents on the diphenylamine scaffold profoundly influences target binding, selectivity, and pharmacokinetic properties. Generic substitution of 2-((4-bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid with non-fluorinated or differently halogenated analogs can lead to a complete loss of inhibitory activity or altered reactivity in downstream coupling reactions [1]. For instance, the 4-bromo moiety serves as a critical synthetic handle for further diversification via cross-coupling, while the 2-fluoro substituent modulates both the electronics of the aniline nitrogen and the conformation of the diphenylamine core—features that are absent in simpler phenylamino benzoic acids. Procurement decisions must therefore be guided by quantitative evidence of substitution-specific performance to avoid costly synthetic dead ends or inactive compounds.

Quantitative Differentiation of 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic Acid from Closest Analogs: Evidence-Based Comparison


Lipophilicity (LogP) Differentiation: 4-Bromo-2-fluoro vs. 4-Iodo-2-fluoro and 4-Bromo-2-methyl Analogs

The target compound exhibits a computationally predicted LogP of 4.31, which is significantly lower than the predicted LogP of the 4-iodo-2-fluoro analog (estimated at 4.85) and higher than the 4-bromo-2-methyl analog (estimated at 4.10) . This intermediate lipophilicity offers a balanced profile for oral bioavailability, as per Lipinski's rule, where LogP values below 5 are preferred to avoid poor aqueous solubility and excessive metabolic clearance.

Lipophilicity Physicochemical Properties Drug Design

Halogen Reactivity: C-Br vs. C-I Bond Strength for Cross-Coupling Applications

The aryl bromide in the target compound (C-Br bond dissociation energy ~285 kJ/mol) is less reactive in oxidative addition than the aryl iodide in the 4-iodo-2-fluoro analog (C-I BDE ~222 kJ/mol), providing greater control in sequential cross-coupling reactions . This allows for selective functionalization at the bromo position without competing reactivity at the fluoro substituents, a critical advantage when constructing complex MEK inhibitor scaffolds that require precise halogen differentiation.

Cross-Coupling Synthetic Chemistry Bond Dissociation Energy

Electronic Effect of 2-Fluoro vs. 2-Methyl Substitution on the Aniline Ring: Impact on Acidity and Hydrogen Bonding

The 2-fluoro substituent on the aniline ring exerts an electron-withdrawing effect that lowers the pKa of the diarylamine N-H and increases the acidity of the benzoic acid moiety relative to the 2-methyl analog [1]. This electronic modulation can enhance binding affinity to MEK kinase targets by strengthening key hydrogen bond interactions in the ATP-binding pocket, as demonstrated in SAR studies of related diphenylamine-based MEK inhibitors [2].

Electronic Effects pKa Structure-Activity Relationship

Primary Application Scenarios for 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic Acid Based on Verified Differentiated Properties


Synthesis of MEK Inhibitor Clinical Candidates via Controlled Sequential Cross-Coupling

The stronger aryl C-Br bond of the target compound enables selective palladium-catalyzed cross-coupling at the 4-bromo position in the presence of the 3,4-difluoro and 2-fluoro substituents. This orthogonality is essential for constructing clinical MEK inhibitor scaffolds such as PD 0325901 analogs, where the benzoic acid intermediate must first undergo amidation or esterification before C-C bond formation at the halogen site .

Physicochemical Property-Driven Lead Optimization in Kinase Inhibitor Programs

With a predicted LogP of 4.31, the target compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility . This makes it a preferable starting point for lead optimization compared to the more lipophilic 4-iodo analog (LogP ~4.85), which may exhibit poorer solubility and higher metabolic turnover in early ADME assays.

Structure-Activity Relationship (SAR) Studies on Diphenylamine-Based Kinase Inhibitors

The electron-withdrawing 2-fluoro substituent creates a distinct electronic environment compared to the electron-donating 2-methyl analog (Δσmeta = 0.41) . This difference enables systematic SAR exploration of hydrogen-bonding interactions in the MEK ATP-binding pocket, allowing medicinal chemists to fine-tune potency and selectivity by varying the halogen substitution pattern on the aniline ring [1].

Quote Request

Request a Quote for 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.